molecular formula C16H17NO5 B2823749 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 484022-71-1

8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2823749
CAS No.: 484022-71-1
M. Wt: 303.314
InChI Key: XMAQQXKECYXMLN-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a coumarin derivative characterized by a methoxy group at position 8, a 2-oxo chromene core, and a carboxamide group substituted with a tetrahydrofuran-2-ylmethyl moiety. Its synthesis typically involves condensation reactions between substituted salicylaldehydes and active methylene compounds, followed by functionalization of the carboxamide group .

Properties

IUPAC Name

8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-6-2-4-10-8-12(16(19)22-14(10)13)15(18)17-9-11-5-3-7-21-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAQQXKECYXMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step can involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through nucleophilic substitution reactions.

    Formation of the carboxamide group: This step might involve the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tetrahydrofuran moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the chromene core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The chromene structure is associated with several pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research indicates that derivatives of chromenes can interact with various biological targets, potentially leading to the development of new therapeutic agents.

Case Study:
A study explored the anticancer effects of chromene derivatives, including 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. The compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the modulation of enzyme activity or interaction with DNA.

Biological Research

Bioactivity Studies:
The compound's bioactivity has been investigated in various biological assays. Its potential as an inhibitor of specific enzymes or receptors has been highlighted in studies focusing on inflammatory pathways.

Case Study:
Research on phosphodiesterase inhibitors has shown that compounds similar to this compound can effectively reduce inflammation in animal models. These findings support the hypothesis that such compounds may have therapeutic applications in treating inflammatory diseases .

Material Science

Polymer Development:
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials. Its properties could be advantageous in developing polymers with specific functionalities.

Case Study:
In a recent study, researchers synthesized polymeric materials incorporating chromene derivatives. These materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers, indicating their potential use in advanced material applications .

Chemical Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile intermediate in organic synthesis due to its functional groups, allowing for further derivatization to create more complex molecules.

Synthetic Routes:
The synthesis typically involves multi-step reactions that include cyclization and functional group modifications. For example:

  • Formation of the Chromene Core: Achieved through a cyclization reaction involving salicylaldehyde derivatives.
  • Introduction of Functional Groups: Methoxylation and imino group introduction via condensation reactions enhance the compound's reactivity and biological activity .

Industrial Applications

Coatings and Polymers:
The industrial sector can benefit from this compound's unique properties for developing coatings and other materials that require specific chemical resistance or stability.

Case Study:
A study demonstrated the application of chromene-based compounds in formulating protective coatings that exhibit excellent resistance to environmental degradation while maintaining aesthetic qualities .

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific interactions with biological targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin-Carboxamide Derivatives

Compound Name R₁ (Position 8) R₂ (Carboxamide Substituent) Key Biological Activity/Application Key Reference(s)
8-Methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Methoxy Tetrahydrofuran-2-ylmethyl Anticancer, enzyme inhibition (proposed)
6-Bromo-8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide Methoxy, Bromo Tetrahydrofuran-2-ylmethyl Enhanced halogen-mediated bioactivity
8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide Methoxy Pyridin-2-ylmethyl Screening compound for drug discovery
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide Dihydroxy, Nitro Piperidin-4-yl HIV-1 reverse transcriptase inhibition
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide H 4-Methoxyphenethyl Anticancer, antioxidant

Key Observations:

Substituent at Position 8: Methoxy groups (as in the target compound) enhance electron-donating effects, improving stability and interaction with biological targets .

Carboxamide Substituent :

  • The tetrahydrofuran-2-ylmethyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity, likely improving membrane permeability .
  • Pyridin-2-ylmethyl () and piperidin-4-yl () substituents introduce aromatic or basic nitrogen, respectively, which may enhance target affinity through π-π interactions or ionic bonding .

Biological Activity :

  • Derivatives with nitro or dihydroxy groups (e.g., 7,8-dihydroxy-6-nitro analog) show marked antiviral activity due to redox-active moieties .
  • The absence of an 8-methoxy group (e.g., N-(4-methoxyphenethyl) analog) shifts activity toward antioxidant pathways .

Physicochemical Properties

  • Solubility : The tetrahydrofuran-2-ylmethyl group improves solubility in polar solvents compared to purely aromatic substituents (e.g., 4-methoxyphenethyl) .
  • Melting Points : Brominated derivatives (e.g., 6-bromo analog) exhibit higher melting points due to increased molecular symmetry and halogen interactions .

Biological Activity

8-Methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H17NO5. Its structure features a chromene core with a methoxy group and a tetrahydrofuran substituent, which may influence its biological interactions.

Biological Activity Overview

Chromene derivatives have been studied for various biological activities, including:

  • Anticancer Activity: Many chromene derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Some compounds in this class have shown potential in reducing inflammation.
  • Antimicrobial Properties: Certain derivatives have demonstrated activity against bacterial strains.

Anticancer Activity

Research has highlighted the anticancer potential of chromene derivatives, including this compound. A study indicated that chromone derivatives can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    • A study found that various chromone derivatives exhibited significant cytotoxicity against human leukemia (CEM) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 0.12 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715.63Induction of apoptosis
DoxorubicinMCF-710.38DNA intercalation
  • Mechanistic Studies:
    • Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase cleavage in treated cells .

Antimicrobial Properties

The structural features of chromenes suggest potential antimicrobial activity. While direct evidence for this compound is scarce, related compounds have shown effectiveness against various bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide?

  • Methodology :

  • Step 1 : React 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid with tetrahydrofuran-2-ylmethanamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under anhydrous conditions .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from acetone for X-ray diffraction-quality crystals .
  • Key Considerations : Control reaction temperature (60–80°C) and use dry solvents to avoid side reactions like hydrolysis .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray Crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding between the carboxamide and methoxy groups .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy at C8, tetrahydrofuran-2-ylmethyl at N) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental Design :

  • Solvent Screening : Compare DMF, THF, and dichloromethane for solubility and reaction efficiency .
  • Catalyst Selection : Test Lewis acids (e.g., ZnCl2_2) to accelerate amide bond formation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and minimize thermal degradation .
    • Data Contradiction Analysis : Discrepancies in yields (e.g., 67% vs. 85%) may arise from residual moisture or incomplete coupling; use Karl Fischer titration to monitor solvent dryness .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If anti-cancer activity varies between cell lines (e.g., IC50_{50} of 5 μM vs. 20 μM):

  • Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required) .
  • Substituent Effects : Compare analogs (e.g., replacing tetrahydrofuran with furan) to isolate structure-activity relationships .
  • Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to reduce variability .

Q. How does computational modeling support target identification for this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or CDK2) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • ADMET Prediction : Apply SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Biological Activity & Mechanistic Studies

Q. What in vitro assays are recommended for evaluating anti-inflammatory potential?

  • Protocols :

  • NF-κB Inhibition : Use LPS-stimulated RAW264.7 macrophages; measure IL-6/TNF-α via ELISA .
  • COX-2 Activity : Compare inhibition of recombinant COX-2 enzyme (IC50_{50}) with celecoxib as control .
    • Pitfalls : Ensure compounds are non-cytotoxic at tested concentrations (MTT assay prerequisite) .

Q. How can researchers validate its proposed antiviral mechanism against HIV-1?

  • Experimental Workflow :

  • Reverse Transcriptase Inhibition : Use a fluorometric RT assay (e.g., Roche Diagnostics kit) .
  • Resistance Profiling : Test against mutant HIV-1 strains (e.g., K103N, Y181C) to assess efficacy .
  • Synergy Studies : Combine with tenofovir or efavirenz; calculate combination index (CI) via CompuSyn .

Industrial & Material Science Applications

Q. What methodologies enable scalable synthesis without compromising purity?

  • Process Chemistry :

  • Continuous Flow Reactors : Optimize residence time and temperature for amide coupling (e.g., Corning AFR) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
    • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring .

Data Reproducibility & Reporting Standards

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Guidelines :

  • Detailed Characterization : Report 1H^1H-NMR shifts (δ ppm), coupling constants, and HRMS data .
  • CIF Files : Deposit crystallographic data in the Cambridge Structural Database (CSD) .
  • Negative Results : Publish failed conditions (e.g., solvent/catalyst combinations) to aid optimization .

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